Compound Description: AZD-9668 is a potent and selective neutrophil elastase (NE) inhibitor, an enzyme implicated in inflammatory lung diseases such as bronchiectasis and chronic obstructive pulmonary disease (COPD) [, ]. This compound has been shown to inhibit NE activity in vitro and in vivo, preventing lung injury and reducing inflammation in animal models of COPD [].
Relevance: This compound is structurally related to 5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide due to the shared 1,2-dihydropyridine core structure. Both compounds feature diverse substituents at positions 1, 3, 5, and 6 of the ring. The p-toluene sulfonate salt of AZD-9668 is highlighted for its improved physical properties compared to the free base [, ]. The development and characterization of AZD-9668 showcase the potential of exploring diverse substituents on the 1,2-dihydropyridine scaffold for designing potent and selective inhibitors against various targets. [, , ]
Compound Description: This series of compounds were synthesized and evaluated for their anti-exudative and anti-inflammatory activity []. Several compounds within this series exhibited significant anti-inflammatory activity in a rat model of acute formalin-induced paw edema, showing superior efficacy compared to reference drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol [].
Relevance: This series of compounds share the 1,4-dihydropyridine core with 5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide. The presence of a sulfur substituent at the 6-position in both compound series further strengthens their structural similarity. The variation in substituents, particularly at the 2-, 4-, and 5-positions, highlights the potential for modifications to modulate biological activity. The study of these compounds emphasizes the versatility of the dihydropyridine scaffold for generating compounds with promising anti-inflammatory properties [].
Compound Description: This compound is a potent and reversible inhibitor of endothelial lipase (EL), an enzyme involved in HDL-cholesterol (HDL-C) metabolism []. Despite its in vitro potency, Compound 5 failed to increase HDL-C levels in vivo, emphasizing the need for more physiologically relevant assays during drug development [].
Relevance: Compound 5 shares the 1,2-dihydropyridine core structure with 5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide. It also features a carboxamide substituent at position 4, albeit with a different alkyl chain linked to the nitrogen atom. This similarity highlights the potential of the 1,2-dihydropyridine scaffold for designing inhibitors targeting various enzymes involved in lipid metabolism. []
Compound Description: This compound is another potent and reversible EL inhibitor identified through screening efforts []. It served as a starting point for optimization to improve EL inhibition and pharmacokinetic properties [].
Relevance: While not a strict 1,2-dihydropyridine, Compound 6a is structurally similar to 5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide due to its 2,5-dihydro-1H-pyrrole core, which represents a closely related heterocyclic ring system. Both compounds feature a carboxamide substituent at position 3 of their respective ring systems and share a similar dichlorophenylpropyl side chain. The identification of Compound 6a as an EL inhibitor and its subsequent optimization further underscore the potential of exploring structurally related heterocycles, like dihydropyridines and dihydropyrroles, for discovering new therapeutic agents. []
Compound Description: Laquinimod is an oral drug candidate for the treatment of multiple sclerosis [, ]. It has shown promising results in clinical trials and is currently under development for this indication [].
Relevance: Although Laquinimod does not belong to the dihydropyridine class, its quinoline core can be considered a structurally related heterocycle to 5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide. Both structures share a carboxamide substituent at position 3 of their respective ring systems. Furthermore, the presence of a chloro substituent at position 5 in Laquinimod parallels the substitution pattern observed in some of the related dihydropyridine compounds, such as the N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides series []. This structural similarity highlights the potential for cross-fertilization of ideas and strategies between different heterocyclic classes in drug discovery efforts. [, , ]
6. 1-ethyl-7-methyl-4-oxo-N-(1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose-2-yl)-[1,8]-naphthyridine-3-carboxamide (Compound 5) and 1-ethyl-7-methyl-4-oxo-N-(2-deoxy-D-glucopyranose-2-yl)-[1,8]-naphthyridine-3-carboxamide (Compound 6) []
Compound Description: These compounds are nalidixic acid-D-(+)-glucosamine conjugates designed as potential antimicrobial agents []. Both compounds exhibited promising activity against a range of bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus and Candida albicans []. Importantly, these conjugates showed low cytotoxicity, suggesting a favorable safety profile [].
Relevance: Although these compounds are based on a naphthyridine core, their carboxamide substituent at position 3 and the overall structural similarity to 5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide make them relevant related compounds. Their development highlights the exploration of diverse heterocyclic scaffolds for antimicrobial drug discovery. The conjugation with D-(+)-glucosamine further suggests a strategy for enhancing the activity and safety of existing antimicrobial agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.